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Compound of Interest

Compound Name: L-Tyrosinol hydrochloride

Cat. No.: B2394453

This guide provides an in-depth analysis of the spectroscopic data for L-Tyrosinol
hydrochloride, a critical chiral building block in pharmaceutical synthesis.[1] Intended for
researchers, scientists, and drug development professionals, this document offers a detailed
exploration of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data, grounded in fundamental principles and practical application.

Introduction: The Significance of L-Tyrosinol
Hydrochloride

L-Tyrosinol hydrochloride, with the chemical formula CoH14CINO2 and a molecular weight of
203.67 g/mol , is the hydrochloride salt of L-Tyrosinol.[2] Its structure, featuring a primary
alcohol, a primary amine, and a phenolic group, makes it a versatile intermediate in the
synthesis of complex molecules and active pharmaceutical ingredients (APIs), particularly in
the development of novel therapeutics for neurological disorders and as a component in
peptide chemistry.[1]

The precise characterization of L-Tyrosinol hydrochloride is paramount to ensure its purity,
identity, and suitability for its intended applications. Spectroscopic techniques are the
cornerstone of this characterization, providing a detailed fingerprint of the molecule's structure
and functional groups. This guide will dissect the NMR, IR, and MS data, offering insights into
the interpretation of these spectra and the experimental protocols for their acquisition.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
Elucidating the Molecular Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic
molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides
detailed information about the chemical environment, connectivity, and stereochemistry of
atoms within a molecule.

Predicted 'H NMR Spectroscopy

The proton NMR (*H NMR) spectrum of L-Tyrosinol hydrochloride is expected to exhibit
distinct signals corresponding to the different types of protons in the molecule. The presence of
the hydrochloride salt will result in the protonation of the primary amine to an ammonium group
(-NHs*). The chemical shifts are influenced by the electron-withdrawing and electron-donating
effects of adjacent functional groups.

Table 1: Predicted *H NMR Chemical Shifts for L-Tyrosinol Hydrochloride

Predicted Chemical

Proton Assignment Shift (ppm) Multiplicity Integration
Aromatic (Ha, Ha') 7.0-7.2 Doublet 2H
Aromatic (Hb, Hb") 6.7-6.9 Doublet 2H
Methine (Hc) 3.8-4.0 Multiplet 1H
Methylene (Hd) 3.5-37 Multiplet 2H
Methylene (He) 28-3.0 Multiplet 2H
Hydroxyl (OH) Variable (broad) Singlet 1H
Ammonium (NHs*) Variable (broad) Singlet 3H
Phenolic (OH) Variable (broad) Singlet 1H

Causality Behind Expected Chemical Shifts:
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e Aromatic Protons (Ha, Ha', Hb, Hb"): The protons on the benzene ring are split into two
distinct doublets due to the para-substitution pattern. The protons ortho to the hydroxyl group
(Hb, Hb") are expected to be more shielded (appear at a lower ppm) compared to the protons
meta to the hydroxyl group (Ha, Ha') due to the electron-donating nature of the -OH group.

o Methine and Methylene Protons (Hc, Hd, He): The protons on the aliphatic chain are
deshielded to varying degrees by the adjacent electronegative oxygen and nitrogen atoms.
The methine proton (Hc) and the methylene protons of the primary alcohol (Hd) are expected
to be the most downfield in this region.

 Labile Protons (Hydroxyl, Ammonium, Phenolic): The chemical shifts of the -OH and -NHs*
protons are often broad and can vary significantly depending on the solvent, concentration,
and temperature due to hydrogen bonding and exchange with residual water in the solvent.

Predicted *C NMR Spectroscopy

The carbon-13 NMR (33C NMR) spectrum provides information on the carbon skeleton of the
molecule. Each unique carbon atom in L-Tyrosinol hydrochloride will give rise to a distinct
signal.

Table 2: Predicted 3C NMR Chemical Shifts for L-Tyrosinol Hydrochloride

Carbon Assignment Predicted Chemical Shift (ppm)
C1 (Aromatic, C-OH) 155 - 157

C2, C6 (Aromatic) 115-117

C3, C5 (Aromatic) 130 - 132

C4 (Aromatic) 128 - 130

C7 (Methine, C-N) 55 - 58

C8 (Methylene, C-OH) 65 - 68

C9 (Methylene, Ar-C) 38-41

Interpretation of the 3C NMR Spectrum:
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The aromatic carbons exhibit chemical shifts in the typical range of 115-160 ppm. The carbon
attached to the phenolic hydroxyl group (C1) is the most deshielded. The aliphatic carbons
appear in the more upfield region of the spectrum. The carbon bearing the ammonium group
(C7) and the carbon of the primary alcohol (C8) are deshielded due to the electronegativity of
the heteroatoms.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is essential for accurate
structural elucidation.

Step-by-Step Methodology:
e Sample Preparation:
o Accurately weigh 5-10 mg of L-Tyrosinol hydrochloride.

o Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
Deuterium Oxide - D20, or Methanol-d4). D20 is a common choice for hydrochloride salts
due to their good solubility.

o Transfer the solution to a clean, dry 5 mm NMR tube.
e Instrument Setup:
o Insert the NMR tube into the spectrometer's probe.
o Lock the spectrometer on the deuterium signal of the solvent.

o Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical
peaks.

o Data Acquisition:

o Acquire a *H NMR spectrum using a standard pulse sequence. Key parameters to set
include the spectral width, acquisition time, relaxation delay, and number of scans.
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o Acquire a 3C NMR spectrum. Due to the lower natural abundance and smaller
gyromagnetic ratio of 13C, a larger number of scans is typically required. Proton decoupling
is used to simplify the spectrum and improve the signal-to-noise ratio.

» Data Processing:

o Apply a Fourier transform to the acquired free induction decay (FID) to obtain the
frequency-domain spectrum.

o Phase the spectrum to ensure all peaks are in the positive absorptive mode.

o Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS
or DSS).

o Integrate the peaks in the *H NMR spectrum to determine the relative number of protons
for each signal.

NMR Data Interpretation Workflow
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Caption: Workflow for NMR data interpretation.

Infrared (IR) Spectroscopy: Identifying Functional
Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information
about the functional groups present in a molecule. The absorption of infrared radiation causes
molecular vibrations, and the frequencies of these vibrations are characteristic of specific
bonds.
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Predicted IR Absorption Bands

The IR spectrum of L-Tyrosinol hydrochloride will be characterized by several key absorption

bands corresponding to its functional groups.

Table 3: Predicted IR Absorption Frequencies for L-Tyrosinol Hydrochloride

Functional Group

Vibrational Mode

Predicted

Wavenumber (cm~?)

Intensity

O-H (Alcohol & )
Stretching 3200 - 3600 Broad, Strong
Phenol)
N-H (Ammonium) Stretching 2800 - 3200 Broad, Strong
C-H (Aromatic) Stretching 3000 - 3100 Medium
C-H (Aliphatic) Stretching 2850 - 3000 Medium
N-H (Ammonium) Bending 1500 - 1600 Medium
C=C (Aromatic) Stretching 1450 - 1600 Medium
C-O (Alcohol & ]
Stretching 1000 - 1250 Strong
Phenol)
C-N Stretching 1000 - 1200 Medium

Key Features of the IR Spectrum:

e Avery broad and intense absorption band in the high-frequency region (above 2800 cm™1) is

expected, arising from the overlapping O-H stretching vibrations of the alcohol and phenolic

groups, and the N-H stretching of the ammonium group. Hydrogen bonding will significantly

broaden these peaks.

e The presence of the aromatic ring will be confirmed by C-H stretching absorptions just above

3000 cm~* and C=C stretching absorptions in the 1450-1600 cm~1 region.

e Strong absorptions in the fingerprint region (below 1500 cm~1) corresponding to C-O and C-

N stretching will be prominent.
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Experimental Protocol for FTIR Spectroscopy

For a solid sample like L-Tyrosinol hydrochloride, the Potassium Bromide (KBr) pellet
method is a common sample preparation technique.

Step-by-Step Methodology:
o Sample Preparation (KBr Pellet):

o Place a small amount of L-Tyrosinol hydrochloride (1-2 mg) and about 100-200 mg of
dry, spectroscopic grade KBr powder in an agate mortar.

o Gently grind the mixture with a pestle to a fine, homogeneous powder. This minimizes light
scattering.

o Transfer the powder to a pellet-pressing die.
o Apply pressure using a hydraulic press to form a transparent or translucent pellet.
o Data Acquisition:

o Acquire a background spectrum of the empty sample compartment to account for
atmospheric CO2 and water vapor.

o Place the KBr pellet in the sample holder and acquire the sample spectrum.

o The instrument measures the transmittance or absorbance of infrared radiation as a
function of wavenumber.

e Data Analysis:

o The resulting spectrum is a plot of percentage transmittance or absorbance versus
wavenumber.

o Identify the major absorption bands and assign them to the corresponding functional
groups based on their position, intensity, and shape.

IR Spectroscopy Data Flow
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Caption: Workflow for FTIR analysis.

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of
ions. It is used to determine the molecular weight of a compound and can provide structural
information through the analysis of fragmentation patterns.

Expected Mass Spectrum

Using a soft ionization technique like Electrospray lonization (ESI), the mass spectrum of L-
Tyrosinol hydrochloride is expected to show a prominent peak corresponding to the
protonated molecule [M+H]*, where M is the free base L-Tyrosinol.

e Molecular Formula of L-Tyrosinol: CoH13NO:2
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e Exact Mass of L-Tyrosinol: 167.09 g/mol

o Expected [M+H]* peak: m/z 168.10

Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the parent ion
and provide further structural information. The fragmentation of the [M+H]* ion of L-Tyrosinol
would likely proceed through the loss of small, stable neutral molecules.

Table 4: Plausible Mass Spectral Fragments for L-Tyrosinol

Proposed Structure of

Fragment lon (m/z) Neutral Loss

Fragment

Loss of the primary alcohol as
150 H20 (18)

water

Cleavage of the C-C bond
136 CH20 (30) _

adjacent to the alcohol

Cleavage of the benzylic C-C
107 C2HeNO (60)

bond

Rationale for Fragmentation:
e The loss of water is a common fragmentation pathway for alcohols.

o Cleavage of the carbon-carbon bond adjacent to the alcohol group (alpha-cleavage) is also a
favorable process.

e The most abundant fragment is often the stable benzylic cation formed by cleavage of the
bond between the benzylic carbon and the chiral center.

Experimental Protocol for ESI-MS
Step-by-Step Methodology:

e Sample Preparation:
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o Prepare a dilute solution of L-Tyrosinol hydrochloride (e.g., 1-10 pg/mL) in a suitable
solvent system, typically a mixture of water and an organic solvent like methanol or
acetonitrile, often with a small amount of formic acid to promote protonation.

¢ Infusion and lonization:

o The sample solution is introduced into the ESI source via a syringe pump at a constant
flow rate.

o A high voltage is applied to the tip of the infusion capillary, creating a fine spray of charged
droplets.

o The solvent evaporates from the droplets, leading to the formation of gas-phase ions of
the analyte.

e Mass Analysis:
o The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
o The mass analyzer separates the ions based on their m/z ratio.

e Detection and Spectrum Generation:

o The separated ions are detected, and a mass spectrum is generated, plotting ion intensity
versus m/z.

o For MS/MS analysis, the parent ion of interest (e.g., m/z 168.10) is selected in the first
mass analyzer, fragmented in a collision cell, and the resulting fragment ions are analyzed
in a second mass analyzer.

Mass Spectrometry Analysis Pathway

Collision-Induced Mass Analyzer 2
Dissociation (CID) (Fragment Ion Analysis)
>
Dilute Solution of Electrospray Mass Analyzer 1 \ - Mass Spectrum
L-Tyrosinol HC1 ITonization (Parent Ion Selection)} (Molecular Weight & Fragments)
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Caption: Pathway for MS and MS/MS analysis.

Conclusion

The comprehensive spectroscopic analysis of L-Tyrosinol hydrochloride using NMR, IR, and
MS provides a robust framework for its unequivocal identification and characterization. The H
and 13C NMR spectra reveal the detailed carbon-hydrogen framework and the chemical
environment of each atom. The IR spectrum confirms the presence of the key functional
groups: hydroxyl, ammonium, and the aromatic ring. Mass spectrometry provides the molecular
weight and offers insights into the molecule's fragmentation pathways, further corroborating the
proposed structure. The integration of these techniques, guided by sound experimental
protocols and a thorough understanding of spectroscopic principles, ensures the quality and
reliability of L-Tyrosinol hydrochloride for its critical role in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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